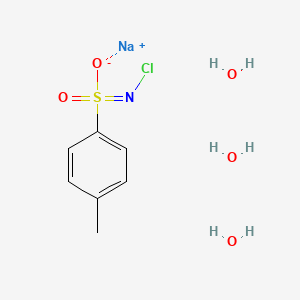
sodium;N-chloro-4-methylbenzenesulfonimidate;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium;N-chloro-4-methylbenzenesulfonimidate;trihydrate can be synthesized through the chlorination of p-toluenesulfonamide in the presence of sodium hypochlorite. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of temperature, pH, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;N-chloro-4-methylbenzenesulfonimidate;trihydrate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, facilitating the oxidation of iodide to iodine monochloride (ICl).
Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include iodogen, lactoperoxidase, and copper (I) complexes. The reactions are typically carried out in aqueous or alcoholic solutions under controlled temperature and pH conditions .
Major Products Formed
The major products formed from reactions involving this compound include iodine monochloride (ICl) and various substituted derivatives depending on the nucleophiles used .
Wissenschaftliche Forschungsanwendungen
Sodium;N-chloro-4-methylbenzenesulfonimidate;trihydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium;N-chloro-4-methylbenzenesulfonimidate;trihydrate involves the release of hypochlorite, which acts as an effective oxidizing agent. This hypochlorite can oxidize iodide to iodine monochloride (ICl), facilitating various chemical transformations . The molecular targets and pathways involved in its action include the oxidation of nucleophiles and the formation of substituted derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium hypochlorite: Another oxidizing agent commonly used in disinfection and bleaching.
N-Chloro-p-toluenesulfonamide: A similar compound with comparable oxidizing properties.
Uniqueness
Sodium;N-chloro-4-methylbenzenesulfonimidate;trihydrate is unique due to its trihydrate form, which provides enhanced solubility and stability in aqueous solutions compared to its anhydrous counterparts .
Eigenschaften
IUPAC Name |
sodium;N-chloro-4-methylbenzenesulfonimidate;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S.Na.3H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;;;/h2-5H,1H3,(H,9,10,11);;3*1H2/q;+1;;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNROOTWAJBXJBD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=NCl)(=O)[O-].O.O.O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClNNaO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














